molecular formula C10H14O3 B2879788 (S)-alpha-Methyl-3,5-dimethoxybenzenemethanol CAS No. 866087-75-4

(S)-alpha-Methyl-3,5-dimethoxybenzenemethanol

Cat. No. B2879788
M. Wt: 182.219
InChI Key: PZBLFTYDFZODAW-ZETCQYMHSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Advanced Energy Materials

Annulated dialkoxybenzenes, which include derivatives of 1,4-dimethoxybenzene, show promise as catholyte materials in non-aqueous redox flow batteries. These compounds, due to high open-circuit potentials and excellent electrochemical reversibility, enhance the chemical stability of batteries in their oxidized form. Modifications to the arene ring structure, such as bicyclic substitutions, have been found to improve solubility and chemical stability under charged conditions, demonstrating the importance of structural modifications in achieving better battery performance (Jingjing Zhang et al., 2017).

Organic Geochemistry

In the field of analytical pyrolysis of lignin, phenolic 2-arylcoumarans with a β-5 linkage, including dehydrodiconiferyl alcohol, have been investigated. The study highlights how these compounds, upon pyrolysis, yield products like 4-methylguaiacol and 1,2-dimethoxy-4-methylbenzene. These findings are significant for understanding the pyrolytic behavior of lignin and its potential applications in biofuel production and organic geochemistry (K. Kuroda & A. Nakagawa-izumi, 2006).

Biochemical Pharmacology

Research has also been conducted on the accumulation of alpha-oxoaldehydes, such as methylglyoxal, during oxidative stress and their role in cytotoxicity. These compounds, formed through lipid peroxidation, glycation, and degradation of glycolytic intermediates, are implicated in various diseases. Studies focusing on their detoxification and the implications of their accumulation offer insights into potential therapeutic strategies for conditions associated with oxidative stress and alpha-oxoaldehyde accumulation (E. A. Abordo, H. Minhas, & Paul J Thornalley, 1999).

Journal of Power Sources

Another study explored the stability of redox shuttle compounds, specifically 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), for overcharge protection in lithium-ion batteries. This research highlighted the significance of molecular structure on the electrochemical stability of such compounds, providing valuable information for the development of safer and more efficient battery systems (Zhengcheng Zhang et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1S)-1-(3,5-dimethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBLFTYDFZODAW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-alpha-Methyl-3,5-dimethoxybenzenemethanol

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